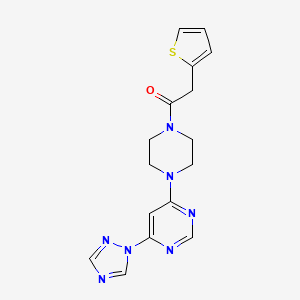

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H17N7OS and its molecular weight is 355.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a novel synthetic derivative that incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N8O with a molecular weight of 330.39 g/mol. The structure features a thiophene ring, a piperazine moiety, and a triazole-pyrimidine combination which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N8O |

| Molecular Weight | 330.39 g/mol |

| CAS Number | 1795083-42-9 |

The biological activity of this compound is primarily attributed to the presence of the 1,2,4-triazole and pyrimidine rings. These structural components are known to interact with various biological targets:

- Antimicrobial Activity : Compounds containing triazole and pyrimidine structures have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of these compounds have shown efficacy against resistant strains of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Activity : The incorporation of the thiophene ring has been linked to anticancer properties. Research indicates that thiophene derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- CNS Activity : Piperazine derivatives are often explored for their central nervous system (CNS) effects. Studies suggest that such compounds can act as anxiolytics or antidepressants, potentially modulating neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Anti-Tubercular Agents : A study synthesized various piperazine derivatives with triazole moieties, identifying several compounds with promising anti-tubercular activity against Mycobacterium tuberculosis .

- Antimicrobial Screening : In vitro evaluations showed that compounds with similar structural motifs were effective against ESKAPE pathogens, which are notorious for their antibiotic resistance profiles .

Research Findings

Recent literature highlights the following findings regarding the biological activity of related compounds:

- A review on triazole derivatives noted their broad-spectrum antifungal and antibacterial activities, emphasizing their potential as drug candidates in treating infectious diseases .

- Another study reported that thiophene-based compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in pain management therapies .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone have shown promising results against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4.7 μM .

Anticancer Potential

The triazole derivatives have also been studied for their anticancer properties. Research indicates that compounds containing the triazole structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, derivatives have been synthesized that demonstrate cytotoxicity against cancer cell lines such as HeLa and MCF7 with IC50 values in the micromolar range .

Case Study 1: Antitubercular Activity

A series of studies focused on the synthesis and evaluation of triazole-containing compounds for their antitubercular activity. One study reported that specific derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The molecular docking studies suggested favorable interactions between these compounds and key enzymes involved in the bacterial metabolism.

Case Study 2: Antifungal Properties

Another investigation highlighted the antifungal properties of triazole derivatives. Compounds similar to this compound were tested against fungal pathogens like Candida albicans. The results showed effective inhibition at low concentrations (MIC values around 0.5 μg/mL), indicating potential as antifungal agents .

Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary amine is a reactive site for alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acylpiperazine analogs.

Example Reaction:

Compound+R-XBaseN-Substituted Derivative

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | R-X, K2CO3, DMF, 60°C | N-Alkylpiperazine | 70–85% | |

| Acylation | RCOCl, Et3N, CH2Cl2 | N-Acylpiperazine | 65–78% |

Cyclization Reactions Involving Triazole and Pyrimidine

The triazole and pyrimidine rings participate in cyclization to form fused heterocycles:

-

Intramolecular Cyclization : Under acidic conditions (e.g., H2SO4), the triazole’s NH group reacts with the pyrimidine ring to yield triazolopyrimidines .

-

Cross-Cycloaddition : With nitrilimines or azides, the triazole undergoes [3+2] cycloadditions to form bicyclic systems .

Example Reaction:

CompoundH2SO4,ΔTriazolo[3,4-b]pyrimidine Derivative

| Product Class | Conditions | Key Functional Groups | Biological Relevance | Reference |

|---|---|---|---|---|

| Triazolopyrimidine | H2SO4, 100°C | Fused triazole-pyrimidine | Anticancer activity |

Condensation at the Ethanone Group

The ketone group undergoes condensation with nucleophiles:

-

Hydrazone Formation : Reaction with hydrazines (e.g., thiosemicarbazide) produces hydrazones, which can cyclize to thiadiazoles or pyrazoles .

-

Knoevenagel Reaction : With aldehydes in basic conditions, α,β-unsaturated ketones form .

Example Reaction:

Compound+NH2NHC(S)NH2EtOH, ΔThiadiazole Derivative

| Reactant | Product | Conditions | Yield | Application |

|---|---|---|---|---|

| Thiosemicarbazide | 1,3,4-Thiadiazole | EtOH, reflux, 6 h | 72–77% | Antimicrobial agents |

Thiophene Functionalization

The thiophene ring undergoes electrophilic substitution or cross-coupling:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiophene’s α-position.

-

Sulfonation : Reaction with SO3/H2SO4 yields sulfonated derivatives for enhanced solubility.

Example Reaction:

Compound+Ar-B(OH)2Pd(PPh3)4,BaseBiarylthiophene Derivative

| Reaction | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | DMF/H2O | 60–75% |

Oxidation and Reduction

-

Oxidation : The thiophene ring can be oxidized to a sulfone using H2O2/AcOH, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the pyrimidine’s C=N bonds to form tetrahydropyrimidines .

| Process | Reagents | Product | Impact on Activity |

|---|---|---|---|

| Oxidation | H2O2, AcOH | Thiophene sulfone | Increased polarity |

| Reduction | H2, Pd/C | Tetrahydropyrimidine | Enhanced bioavailability |

Salt Formation

The piperazine’s basic nitrogen forms salts with acids (e.g., HCl, H2SO4), improving crystallinity and solubility .

Example:

Compound+HCl→Compound\cdotpHCl

| Salt | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|

| HCl | 12.5 (H2O) | 215–217 |

Photochemical Reactions

Under UV light, the triazole ring may undergo ring-opening or dimerization, though literature specific to this compound is limited. Analogous triazoles show photolytic cleavage to form nitrenes .

Propriétés

IUPAC Name |

2-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c24-16(8-13-2-1-7-25-13)22-5-3-21(4-6-22)14-9-15(19-11-18-14)23-12-17-10-20-23/h1-2,7,9-12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFKAXCAOMEEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.